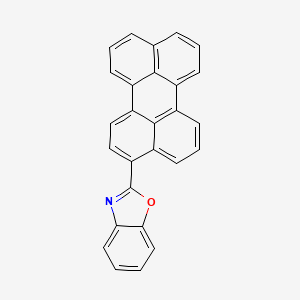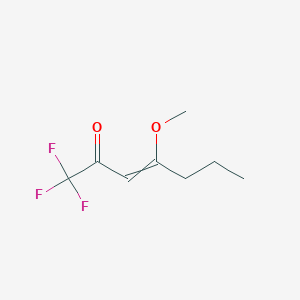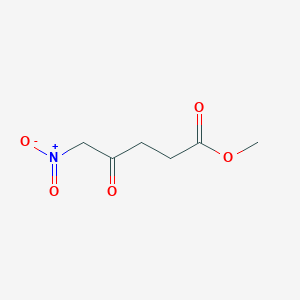
Pentanoic acid, 5-nitro-4-oxo-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentanoic acid, 5-nitro-4-oxo-, methyl ester is an organic compound with the molecular formula C6H9NO5 It is a derivative of pentanoic acid, characterized by the presence of a nitro group at the 5th position and a keto group at the 4th position, with a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-nitro-4-oxo-, methyl ester typically involves the nitration of a suitable precursor, followed by esterification. One common method is the nitration of 4-oxopentanoic acid, followed by the esterification of the resulting nitro compound with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is also common in industrial settings .
化学反応の分析
Types of Reactions
Pentanoic acid, 5-nitro-4-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
科学的研究の応用
Pentanoic acid, 5-nitro-4-oxo-, methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of pentanoic acid, 5-nitro-4-oxo-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Pentanoic acid, 4-oxo-, methyl ester: Similar structure but lacks the nitro group.
Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester: Contains a dimethylamino group instead of a nitro group.
Pentanoic acid, 4-methyl-4-nitro-, methyl ester: Similar but with a methyl group at the 4th position
Uniqueness
Pentanoic acid, 5-nitro-4-oxo-, methyl ester is unique due to the presence of both a nitro and a keto group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
365539-85-1 |
|---|---|
分子式 |
C6H9NO5 |
分子量 |
175.14 g/mol |
IUPAC名 |
methyl 5-nitro-4-oxopentanoate |
InChI |
InChI=1S/C6H9NO5/c1-12-6(9)3-2-5(8)4-7(10)11/h2-4H2,1H3 |
InChIキー |
HEXJJZJTIZNFMA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC(=O)C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(Non-5-enoyl)oxy]nonanoic acid](/img/structure/B14258091.png)
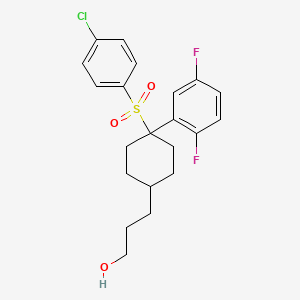
![N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethylpyridin-4-yl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B14258108.png)
![6-Oxabicyclo[3.2.1]octan-7-one, 8,8-dimethyl-2-methylene-, (1R,5S)-](/img/structure/B14258111.png)
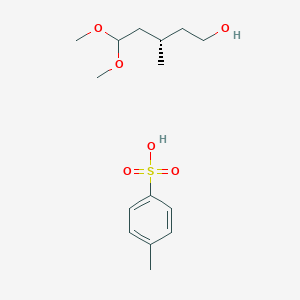
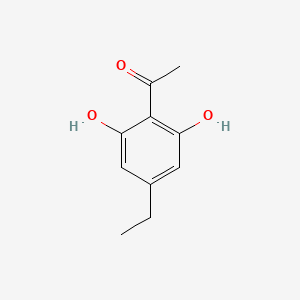

![2-{3-[(Benzyloxy)imino]-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B14258132.png)
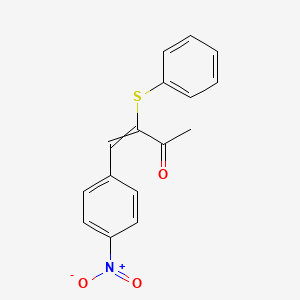
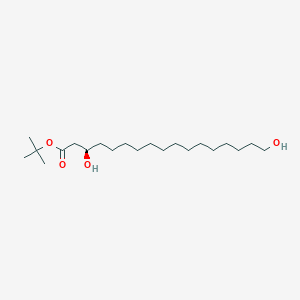
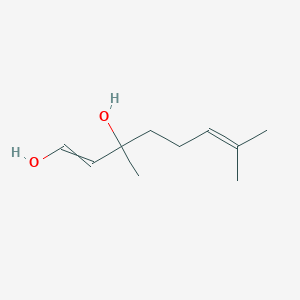
![N-[1,1'-Bi(cyclohexylidene)]-4-ylidenehydroxylamine](/img/structure/B14258164.png)
